3-Methyl-3-diadamantol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-diadamantol is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is characterized by the presence of a methyl group and a hydroxyl group attached to the adamantane framework. Adamantane derivatives, including this compound, are known for their unique structural properties and have found applications in various fields such as drug delivery systems, surface recognition, and material science .
Vorbereitungsmethoden
The synthesis of 3-Methyl-3-diadamantol typically involves the functionalization of adamantane. One common method is the Lewis-acid catalyzed rearrangement, which leads to the formation of the adamantane cage . The introduction of the methyl and hydroxyl groups can be achieved through various organic reactions, such as Friedel-Crafts alkylation and subsequent oxidation. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-Methyl-3-diadamantol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with varying degrees of hydrogenation.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-diadamantol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-diadamantol involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity and function. Additionally, the adamantane framework provides a rigid and stable structure that can interact with cellular membranes and proteins, potentially modulating their behavior .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-3-diadamantol can be compared with other adamantane derivatives, such as:
1-Adamantanol: Similar in structure but lacks the methyl group, leading to different chemical and biological properties.
Amantadine: An antiviral drug that also contains the adamantane framework but with an amino group instead of a hydroxyl group.
Eigenschaften
Molekularformel |
C15H22O |
---|---|
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
3-methylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-3-ol |
InChI |
InChI=1S/C15H22O/c1-15(16)8-5-10-9-2-7-3-12(10)14(15)13(4-7)11(9)6-8/h7-14,16H,2-6H2,1H3 |
InChI-Schlüssel |
OSSAWQZYLMHALX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CC3C4CC5CC3C1C(C5)C4C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.